CX4338

Description

Historical Development and Discovery

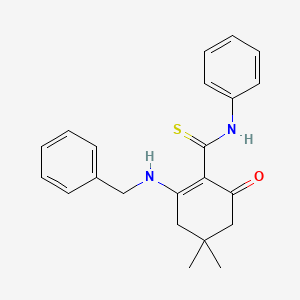

The discovery of 2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide (PubChem CID: 1316559) emerged from systematic efforts to optimize chemokine receptor antagonists in the early 2000s. Initially deposited into PubChem on March 14, 2006, by DiscoveryGate, this compound was cataloged under the identifier SID 9562124. Its synthesis originated from a collaborative medicinal chemistry campaign targeting C-X-C chemokine receptor type 2 (CXCR2), a G-protein-coupled receptor implicated in inflammatory diseases and cancer progression.

Early work by researchers at the University of Michigan focused on modifying β-enaminone scaffolds to improve selectivity and potency. The compound, later designated CX4338 , was synthesized through a multi-step pathway starting from 5,5-dimethylcyclohexane-1,3-dione. Key intermediates included the formation of 5-(benzylimino)-3,3-dimethylcyclohexanone, followed by reactions with aryl isocyanates to install the carbothioamide moiety. This approach aimed to balance conformational rigidity and hydrogen-bonding capacity, critical for target engagement.

Significance in Medicinal Chemistry

This compound represents a pivotal advancement in CXCR2 antagonist development. Unlike earlier candidates, it selectively inhibits CXCR2/β-arrestin-2 signaling without affecting homologous receptors like CXCR4. This specificity is attributed to its unique binding mode, which involves:

- Hydrophobic interactions with the cyclohexenone core.

- Hydrogen bonding between the thiocarboxamide group and receptor residues.

- Steric complementarity from the 4,4-dimethyl substituents.

In vitro assays demonstrated that this compound inhibits CXCL8-induced chemotaxis in human neutrophils (IC~50~ = 4.4 ± 1.1 µM) and reduces neutrophil infiltration in murine LPS-induced lung inflammation models. These findings underscore its potential as a therapeutic agent for chronic obstructive pulmonary disease (COPD), asthma, and cancer metastasis.

Table 1: Key Structure-Activity Relationship (SAR) Findings for this compound Analogues

| Modification | IC~50~ (µM) | Selectivity (CXCR2/CXCR4) |

|---|---|---|

| Thiocarboxamide → Carboxamide | 4.2 ± 1.1 | >100-fold |

| 4-Trifluoromethylphenyl | 2.5 ± 0.9 | >100-fold |

| α-Benzylmethyl amino | 2.9 ± 0.4 | >100-fold |

Theoretical Classification Framework

The compound belongs to the β-enaminone class, characterized by a conjugated enamine-ketone system. Its IUPAC name reflects three critical structural domains:

- Cyclohex-1-ene core : Provides planar rigidity and electron-deficient π-systems for hydrophobic interactions.

- Benzylamino group : Engages in cation-π interactions with lysine residues in the CXCR2 binding pocket.

- N-Phenylcarbothioamide : Serves as a hydrogen-bond acceptor, stabilizing the bioactive conformation via intramolecular interactions with the benzylamino NH.

Quantum mechanical calculations suggest that the thiocarboxamide group adopts a Z-configuration, enabling optimal alignment with Tyr-319 and Asp-316 of CXCR2. This conformation is further stabilized by non-covalent interactions with the 4,4-dimethyl substituents, which reduce ring puckering and entropic penalties upon binding.

Evolution and Research Milestones

Since its initial discovery, this compound has undergone iterative optimization to address solubility and metabolic stability challenges. Key milestones include:

- 2006 : First deposition into PubChem as a legacy compound.

- 2010–2012 : Identification of intramolecular hydrogen bonding as a critical determinant of potency. Replacement of the thiocarboxamide with carboxamide (compound 16 ) maintained activity (IC~50~ = 4.2 µM) while improving synthetic yield.

- 2015–2018 : Introduction of trifluoromethyl groups at the 4-position of the phenyl ring (compound 42 ), achieving a 2.5 µM IC~50~ and >100-fold selectivity over CXCR4.

- 2020–Present : Preclinical evaluation of deuterated derivatives to enhance pharmacokinetic profiles.

Ongoing research explores hybrid scaffolds combining this compound’s pharmacophore with allosteric modulators, aiming to develop dual-target inhibitors for inflammatory-osteolytic diseases.

Properties

IUPAC Name |

2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenylcyclohexene-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2OS/c1-22(2)13-18(23-15-16-9-5-3-6-10-16)20(19(25)14-22)21(26)24-17-11-7-4-8-12-17/h3-12,23H,13-15H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESCWMGFNWXKFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)C(=S)NC2=CC=CC=C2)NCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41609-06-7 | |

| Record name | 41609-06-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide typically involves multiple steps, starting with the preparation of the cyclohexene ring and subsequent functionalization. Common synthetic routes include:

Formation of the Cyclohexene Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Benzylamino Group: This step often involves the use of benzylamine and suitable coupling reagents.

Functionalization with Dimethyl and Phenyl Groups: These groups can be introduced through alkylation and arylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Inflammatory Diseases

Research has shown that CX4338 effectively reduces neutrophil recruitment in models of lung inflammation induced by lipopolysaccharides (LPS). This suggests its potential utility in treating conditions characterized by excessive neutrophil activity, such as:

- Chronic obstructive pulmonary disease (COPD)

- Asthma

- Acute respiratory distress syndrome (ARDS)

The compound's ability to inhibit chemotaxis and receptor internalization indicates a novel mechanism that could lead to new therapeutic strategies for managing inflammation .

Cancer Therapy

This compound's role in cancer treatment is linked to its ability to modulate tumor microenvironments. By targeting CXCR2, it may disrupt the tumor-promoting inflammatory processes that facilitate cancer progression and metastasis. Studies are ongoing to evaluate its efficacy in various cancer models, particularly those where CXCR2 is overexpressed .

Case Study 1: Inhibition of Neutrophil Recruitment

In a study examining the effects of this compound on LPS-induced lung inflammation in mice, researchers observed a significant decrease in neutrophil levels in bronchoalveolar lavage fluid. This outcome underscores the compound's potential as an anti-inflammatory agent .

Case Study 2: Cancer Cell Migration

Another investigation focused on the impact of this compound on cancer cell migration. The compound was found to inhibit the migration of CXCR2-overexpressing cancer cells in vitro, suggesting its dual role as both an anti-inflammatory and anti-cancer agent .

Safety and Environmental Considerations

While promising, it is essential to note that this compound is classified as dangerous for the environment due to its toxicity to aquatic organisms. Proper handling and disposal measures are necessary to mitigate environmental risks associated with its use .

Mechanism of Action

The mechanism of action of 2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s key structural analogs include:

Carboxamide Analog

2-(Benzylamino)-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carboxamide (Molecular Formula: C22H24N2O2; Molecular Weight: 348.44 g/mol) replaces the carbothioamide (CSNHPh) with a carboxamide (CONHPh) group. This substitution reduces molecular weight by ~16 g/mol and alters electronic properties, as sulfur’s polarizability and electronegativity differ from oxygen. Thioamides generally exhibit lower aqueous solubility and higher lipophilicity, which may enhance membrane permeability in biological systems .

Linear Benzylamino Derivatives

Patent literature describes compounds like 4-(Benzylamino)but-2-enamido derivatives, which feature a linear butenamido backbone instead of a cyclohexene ring .

Data Table: Key Comparative Properties

Research Findings and Implications

- Electronic Effects : The carbothioamide group’s sulfur atom may enhance π-acceptor capabilities, facilitating interactions with metal ions or electron-deficient biological targets compared to the carboxamide analog .

- Biological Activity: Benzylamino-substituted compounds are frequently explored in drug discovery for kinase inhibition or enzyme modulation. The cyclohexene core in the target compound could improve binding affinity to rigid binding pockets, whereas linear analogs (e.g., butenamido derivatives) might favor more dynamic targets .

- Synthetic Accessibility : The carbothioamide’s synthesis likely requires thionation reagents (e.g., Lawesson’s reagent), adding complexity compared to carboxamide preparation. Linear analogs may offer simpler synthetic routes due to their less sterically hindered structures .

Notes on Commercial Availability and Characterization

Suppliers like Sigma-Aldrich explicitly note the absence of analytical data for the target compound, emphasizing the need for independent validation of identity and purity . This contrasts with well-characterized analogs (e.g., carboxamide derivatives), which are more commonly reported in literature. Researchers must account for these challenges when designing studies involving the carbothioamide variant.

Biological Activity

2-(Benzylamino)-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide, also known as CX4338, is a synthetic compound that has garnered attention for its biological activity, particularly in the context of cancer research and inflammation. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C21H24N2OS

- Molecular Weight : 356.49 g/mol

- CAS Number : 1024132-05-5

This compound has been identified as an inhibitor of the chemokine receptor CXCR2, which plays a crucial role in mediating inflammatory responses and cancer cell migration. The compound selectively inhibits CXCR2/β-arrestin-2 signaling pathways, thereby blocking the effects of activated CXCR2. This inhibition is significant for reducing chemotaxis induced by chemokines like CXCL8 and mitigating LPS-stimulated neutrophil recruitment in vivo .

Anticancer Properties

Research has demonstrated that this compound effectively inhibits cell migration in various cancer models. In vitro assays using wound healing and transwell migration techniques have shown that treatment with this compound significantly reduces the migratory capacity of cancer cells. This effect is attributed to the compound's ability to disrupt signaling pathways associated with tumor metastasis .

Anti-inflammatory Effects

In vivo studies have highlighted this compound's potential as an anti-inflammatory agent. In models of LPS-induced lung inflammation, administration of this compound resulted in a marked decrease in neutrophil infiltration and other inflammatory markers. This suggests that the compound could be beneficial in treating conditions characterized by excessive inflammation .

Case Studies and Experimental Data

- Cell Migration Inhibition :

- Inflammation Model :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide?

- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted phenyl isothiocyanates. A typical procedure involves refluxing an alcoholic solution of a precursor (e.g., a hydrazine derivative) with benzyl isothiocyanate for 2–4 hours. The reaction mixture is concentrated, precipitated on ice, and purified via filtration and drying . Modifications to substituents on the cyclohexene or phenyl rings require adjustments in stoichiometry or reaction time.

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard. Single crystals are analyzed using programs like SHELXL for refinement and ORTEP-3 for 3D visualization . Key parameters include bond lengths (e.g., C–S in the carbothioamide group: ~1.68 Å), torsion angles, and hydrogen-bonding networks. Powder XRD or NMR (¹H/¹³C) can supplement structural validation in absence of high-quality crystals.

Q. What in vitro assays are used for initial biological activity screening?

- Methodological Answer : The CXCR2 Tango™ assay is employed to screen for receptor antagonism. Cells transfected with CXCR2 and a β-arrestin-TEV fusion protein are treated with the compound; luciferase activity quantifies receptor internalization. Dose-response curves (IC₅₀) and selectivity against related receptors (e.g., CXCR1) are critical for validating specificity .

Advanced Research Questions

Q. How do structural modifications influence the compound’s bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies focus on:

- Benzylamino group : Replacement with bulkier substituents (e.g., 4-bromo-benzyl) reduces solubility but may enhance receptor binding .

- Cyclohexene ring puckering : Conformational analysis using Cremer-Pople coordinates (amplitude q₂, phase φ₂) reveals how non-planarity affects ligand-receptor docking .

- Carbothioamide vs. carboxamide : Thioamide derivatives show improved metabolic stability in hepatic microsome assays .

Q. What computational and experimental methods resolve contradictions in conformational data?

- Methodological Answer : Discrepancies between crystallographic data (rigid chair conformations) and solution-state NMR (dynamic puckering) are addressed via:

- Molecular dynamics (MD) simulations : Solvent effects (e.g., DMSO vs. water) on ring flexibility.

- Variable-temperature XRD : To capture temperature-dependent conformational changes .

- DFT calculations : Compare energy barriers between puckered and planar states.

Q. How does the compound selectively inhibit CXCR2-mediated signaling over CXCR1?

- Methodological Answer : Competitive binding assays using ¹²⁵I-labeled IL-8 and site-directed mutagenesis of CXCR2 extracellular loops identify critical residues (e.g., Asp112, Lys120). Second-messenger assays (cAMP, Ca²⁺ flux) confirm that the compound blocks Gαi coupling in CXCR2 but not CXCR1 .

Q. What challenges arise in crystallographic refinement of this compound?

- Methodological Answer : Common issues include:

- Disorder in the benzyl group : Resolved using SHELXL’s PART instructions and isotropic displacement parameter restraints .

- Twinned crystals : The Hooft parameter in SHELXL assesses twin fractions; data integration requires careful scaling .

- Weak high-resolution data : Merging datasets from multiple crystals improves completeness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.